molecular formula C12H11N3O2 B3133897 Methyl 2-methyl-4-(4-pyridinyl)-5-pyrimidinecarboxylate CAS No. 400074-78-4

Methyl 2-methyl-4-(4-pyridinyl)-5-pyrimidinecarboxylate

Cat. No.: B3133897
CAS No.: 400074-78-4
M. Wt: 229.23 g/mol
InChI Key: TYFOAEVLLLPGLS-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-(4-pyridinyl)-5-pyrimidinecarboxylate is a chemical compound with a complex structure that includes both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-4-(4-pyridinyl)-5-pyrimidinecarboxylate typically involves multi-step reactions. One common method includes the condensation of 4-pyridinecarboxaldehyde with appropriate reagents to form the pyrimidine ring. This is followed by esterification to introduce the methyl ester group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-(4-pyridinyl)-5-pyrimidinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine and pyrimidine oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl 2-methyl-4-(4-pyridinyl)-5-pyrimidinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-methyl-4-(4-pyridinyl)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methyl-4-(4-pyridinyl)-5-pyrimidinecarboxylate: Similar compounds include other pyridine and pyrimidine derivatives, such as 4-pyridinecarboxaldehyde and 2-methyl-4-(4-pyridinyl)pyrimidine.

    Comparison: Compared to these similar compounds, this compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-methyl-4-pyridin-4-ylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-8-14-7-10(12(16)17-2)11(15-8)9-3-5-13-6-4-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFOAEVLLLPGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C2=CC=NC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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